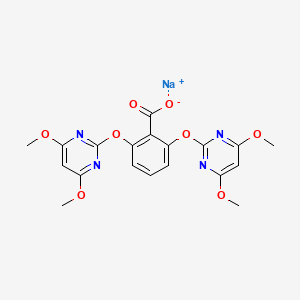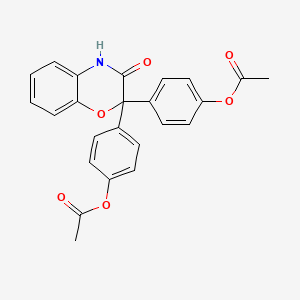
Bispiribac-sodium
Descripción general
Descripción
Bispyribac-sodio es un herbicida de postemergencia ampliamente utilizado en la agricultura para controlar hierbas, juncias y malas hierbas de hoja ancha en cultivos de arroz y otros ambientes acuáticos . Es conocido por su alta solubilidad en agua y su baja volatilidad, lo que lo hace efectivo en diversas condiciones . El compuesto es un miembro de la clase de los ácidos benzoicos, específicamente sustituido por grupos (4,6-dimetoxi pirimidin-2-il)oxi en las posiciones 2 y 6 .
Aplicaciones Científicas De Investigación
Bispyribac-sodio es ampliamente estudiado por sus aplicaciones en:
Mecanismo De Acción
Bispyribac-sodio funciona inhibiendo la acetolactato sintasa (ALS), una enzima crucial para la biosíntesis de aminoácidos de cadena ramificada en las plantas . Esta inhibición interrumpe el crecimiento y desarrollo de las malas hierbas, lo que lleva a su muerte eventual. Los objetivos moleculares incluyen la enzima ALS, y las vías involucradas están principalmente relacionadas con la biosíntesis de aminoácidos .
Análisis Bioquímico
Biochemical Properties
Bispyribac-sodium is a systemic herbicide, meaning it moves throughout the plant tissue . It inhibits the enzyme acetolactate synthase (ALS), which is necessary for growth . This herbicide also inhibits the synthesis of branch chain amino acids such as valine, leucine, and isoleucine .
Cellular Effects
Bispyribac-sodium disrupts cell division by inhibiting the enzyme acetolactate synthase (ALS), which is necessary for the growth of plants . The herbicide’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through this inhibition.
Molecular Mechanism
The molecular mechanism of action of Bispyribac-sodium is through the inhibition of the enzyme acetolactate synthase (ALS) . This inhibition disrupts the synthesis of certain amino acids, thereby affecting the growth of the plant .
Temporal Effects in Laboratory Settings
Bispyribac-sodium is broken down by microbes and has a half-life of 62 days in aerobic environments and 88 to 109 days in anaerobic environments . It is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely .
Dosage Effects in Animal Models
Metabolic Pathways
Bispyribac-sodium inhibits the enzyme acetolactate synthase (ALS), which is the first enzyme in the biosynthetic pathway for the amino acids valine, leucine, and isoleucine .
Transport and Distribution
Bispyribac-sodium is highly soluble in water , indicating that it can be easily transported and distributed within cells and tissues. Specific transporters or binding proteins that it interacts with are not mentioned in the available literature.
Subcellular Localization
The specific subcellular localization of Bispyribac-sodium is not mentioned in the available literature. As a systemic herbicide, it is known to move throughout the plant tissue .
Métodos De Preparación
La síntesis de bispyribac-sodio implica la condensación de ácido 2,6-dihidroxi benzoico con 2-(alquil sulfonil)-4,6-dialcoxi pirimidina en presencia de una base y un solvente . La reacción típicamente ocurre a temperaturas que van de 20 a 80 °C . Los métodos de producción industrial siguen rutas sintéticas similares pero están optimizados para la producción a gran escala para asegurar la consistencia y la eficiencia.
Análisis De Reacciones Químicas
Bispyribac-sodio experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede ser oxidado bajo condiciones específicas, aunque las vías detalladas están menos documentadas.
Reducción: Las reacciones de reducción son menos comunes para este compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando sus anillos de pirimidina.
Los reactivos comunes utilizados en estas reacciones incluyen bases y solventes que facilitan el proceso de condensación . Los productos principales formados a partir de estas reacciones son típicamente derivados del compuesto original, manteniendo la estructura central de bispyribac-sodio.
Comparación Con Compuestos Similares
Bispyribac-sodio es único entre los herbicidas debido a su inhibición específica de ALS y su efectividad en ambientes acuáticos . Los compuestos similares incluyen:
- Metsulfurón-metilo
- Clorimurón-etilo
- Bensulfurón-metilo
Estos compuestos también se dirigen a ALS pero difieren en sus estructuras químicas y aplicaciones específicas.
Propiedades
Número CAS |
125401-92-5 |
|---|---|
Fórmula molecular |
C19H18N4NaO8 |
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate |
InChI |
InChI=1S/C19H18N4O8.Na/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4;/h5-9H,1-4H3,(H,24,25); |
Clave InChI |
OLXPCSUEHPHOLS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |
SMILES isomérico |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |
SMILES canónico |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC.[Na] |
Apariencia |
Solid powder |
Key on ui other cas no. |
125401-92-5 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid bispyribac bispyribac-sodium KIH-2023 Nominee |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















